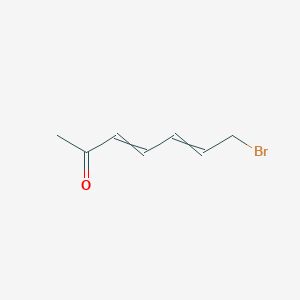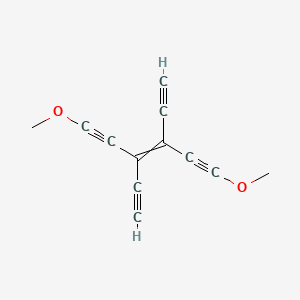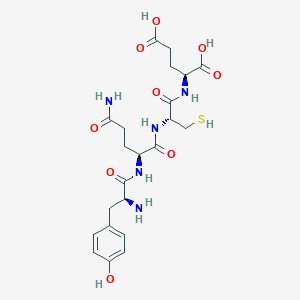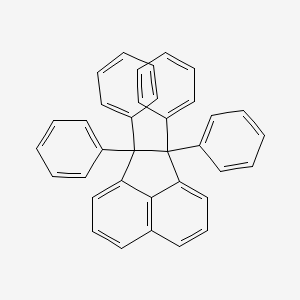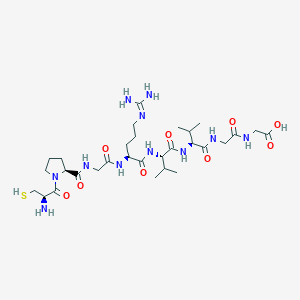
Glycine, L-cysteinyl-L-prolylglycyl-L-arginyl-L-valyl-L-valylglycyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, L-cysteinyl-L-prolylglycyl-L-arginyl-L-valyl-L-valylglycyl- is a complex peptide composed of multiple amino acids. This compound is notable for its intricate structure and potential applications in various scientific fields, including biochemistry, pharmacology, and materials science. The unique sequence of amino acids in this peptide contributes to its specific properties and functions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, L-cysteinyl-L-prolylglycyl-L-arginyl-L-valyl-L-valylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides or uronium salts.
Coupling Reaction: The activated amino acid is coupled to the resin-bound peptide chain under controlled conditions.
Deprotection: Protective groups on the amino acids are removed to allow for subsequent coupling reactions.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, large-scale production may utilize batch reactors and continuous flow systems to optimize reaction conditions and scalability.
化学反応の分析
Types of Reactions
Glycine, L-cysteinyl-L-prolylglycyl-L-arginyl-L-valyl-L-valylglycyl- can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds, which can influence the peptide’s structure and stability.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents, such as alkyl halides or acyl chlorides, can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered functional groups.
科学的研究の応用
Glycine, L-cysteinyl-L-prolylglycyl-L-arginyl-L-valyl-L-valylglycyl- has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and stability.
Pharmacology: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Materials Science: Utilized in the development of peptide-based materials with specific mechanical and chemical properties.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent for various diseases.
作用機序
The mechanism of action of Glycine, L-cysteinyl-L-prolylglycyl-L-arginyl-L-valyl-L-valylglycyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, the cysteine residue can form disulfide bonds with target proteins, affecting their function. Additionally, the peptide’s sequence can influence its binding affinity and specificity for different targets.
類似化合物との比較
Similar Compounds
Glycine, L-cysteinyl-L-prolylglycyl-L-arginyl-L-valyl-: A shorter peptide with similar properties but lacking the additional valylglycyl- sequence.
Glycine, L-cysteinyl-L-prolylglycyl-L-arginyl-: Another shorter peptide with fewer amino acid residues.
Uniqueness
Glycine, L-cysteinyl-L-prolylglycyl-L-arginyl-L-valyl-L-valylglycyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties
特性
CAS番号 |
622367-41-3 |
|---|---|
分子式 |
C30H53N11O9S |
分子量 |
743.9 g/mol |
IUPAC名 |
2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C30H53N11O9S/c1-15(2)23(27(48)37-11-20(42)35-13-22(44)45)40-28(49)24(16(3)4)39-25(46)18(7-5-9-34-30(32)33)38-21(43)12-36-26(47)19-8-6-10-41(19)29(50)17(31)14-51/h15-19,23-24,51H,5-14,31H2,1-4H3,(H,35,42)(H,36,47)(H,37,48)(H,38,43)(H,39,46)(H,40,49)(H,44,45)(H4,32,33,34)/t17-,18-,19-,23-,24-/m0/s1 |
InChIキー |
UFLLIICOCXMEMP-QKIJQESPSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CS)N |
正規SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C1CCCN1C(=O)C(CS)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


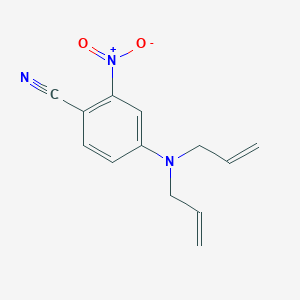
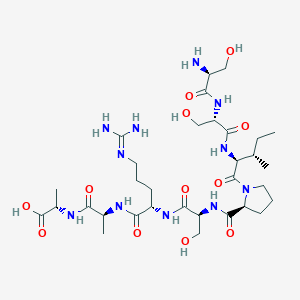


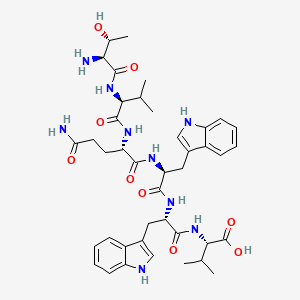
![[4,5-Bis(4-methoxyphenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B14225459.png)
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]acetamide](/img/structure/B14225462.png)
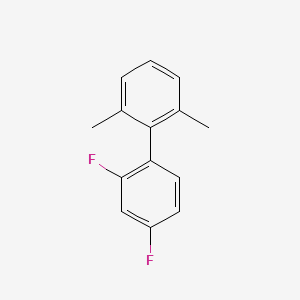
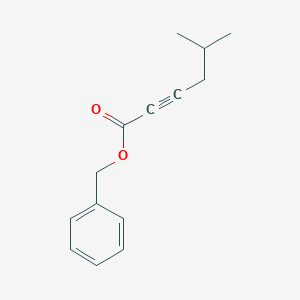
![1H-Pyrazolo[4,3-c]isoquinolin-8-amine, N,N,3-trimethyl-5-(2-pyridinyl)-](/img/structure/B14225494.png)
